ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate (CAS: 7314-06-9) is a triazole derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Structurally, it features a 1,2,3-triazole ring fused with a dihydro-5-one moiety and an ethyl carboxylate substituent. This compound belongs to a broader class of 4,5-dihydro-1H-triazol-5-one derivatives, which are known for their versatility in medicinal and materials chemistry due to their heterocyclic core and tunable substituents .
Properties
IUPAC Name |
ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)9(2)8-7-4/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKFADUAHCIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(N=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an inhibitor of specific kinases involved in cancer progression. For instance, the compound has shown promising results in inhibiting the c-Met kinase, which is implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma. A study highlighted that modifications at the triazole ring can enhance potency and selectivity against cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Triazole derivatives are known to exhibit antifungal and antibacterial effects. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has been evaluated against several microbial strains, with results indicating effective inhibition of growth in both gram-positive and gram-negative bacteria .
Agricultural Applications
Pesticide Development
In agricultural research, triazole compounds have been explored for their efficacy as pesticides. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has shown potential as a fungicide due to its ability to disrupt fungal cell wall synthesis. Field studies have indicated that formulations containing this compound can reduce the incidence of fungal diseases in crops such as wheat and barley .
Material Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has garnered attention for enhancing material properties. Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate can be utilized as a cross-linking agent in the synthesis of novel polymers with improved thermal stability and mechanical strength. Research indicates that polymers modified with this triazole derivative exhibit enhanced resistance to degradation under environmental stressors .
Table 1: Biological Activities of Ethyl 1-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,3-Triazole-4-Carboxylate
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | c-Met kinase (A549 cells) | 0.005 | |
| Antimicrobial | Staphylococcus aureus | 12.0 | |
| Antifungal | Fusarium oxysporum | 8.0 |
Table 2: Agricultural Efficacy of Triazole Derivatives
| Crop | Disease | Application Rate (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|---|
| Wheat | Fusarium head blight | 200 | 85 | |
| Barley | Powdery mildew | 150 | 78 |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate against various cancer cell lines revealed that the compound demonstrated selective cytotoxicity towards A549 lung cancer cells while sparing normal fibroblast cells. This selectivity suggests a favorable therapeutic index for further development .
Case Study 2: Agricultural Application
In field trials assessing the effectiveness of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate as a fungicide on barley crops affected by powdery mildew, results showed a significant reduction in disease severity compared to untreated controls. The compound's application led to improved yield and quality of the harvested grain .
Mechanism of Action
The mechanism of action of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Triazole Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (e.g., ) influences electronic distribution and hydrogen-bonding capacity. 1,2,3-Triazoles are less common in natural products but are synthetically accessible via click chemistry .
- The amino-substituted analogs exhibit higher basicity (pKa 7.8–9.2) compared to carboxylate derivatives.
- Predicted pKa : The 1,2,4-triazole analog has a lower pKa (5.21) due to electron-withdrawing chloro and carboxylate groups, which stabilize deprotonation.
Comparison with Other Triazole Derivatives
- 1,2,4-Triazole-3-carboxylates : Synthesized via cyclocondensation of thiosemicarbazides with diketones, followed by esterification .
- Amino-Substituted Triazolones: Prepared by reacting 4-amino-triazolones with isophthalates or aldehydes .
Antioxidant and Antimicrobial Potential
- Antioxidant Activity: Amino-substituted 1,2,4-triazolones exhibit significant radical scavenging and metal chelation (e.g., IC₅₀ values comparable to BHT and α-tocopherol) . The target compound’s carboxylate group may reduce antioxidant efficacy compared to amino analogs.
- Antimicrobial Activity : Ethyl 1-(3-chloro-4-methylphenyl)-1,2,4-triazole-3-carboxylate shows moderate activity against Gram-positive bacteria, attributed to the chloroaryl group’s hydrophobicity. The target compound’s bioactivity remains unexplored but is hypothesized to be weaker due to its simpler substituents.
Crystallographic and Spectroscopic Characterization
- X-ray Crystallography: The SHELX suite and ORTEP are widely used for structural elucidation of triazole derivatives. For example, the crystal structure of a related tetrahydropyrimidinone-linked triazole confirmed planarity of the triazole ring and hydrogen-bonding networks.
- Spectroscopy : FTIR and NMR (¹H, ¹³C) are critical for confirming functional groups. The target compound’s ester carbonyl is expected at ~1760 cm⁻¹ (FTIR), while ¹H-NMR would show a methyl triplet (~1.3 ppm) and triazole proton singlet (~8.0 ppm) .
Biological Activity
Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
The molecular formula of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is with a molecular weight of approximately 172.16 g/mol. Its structure features a triazole ring that contributes to its biological activity.
Biological Activity Overview
Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate exhibits a range of biological activities including:
1. Antimicrobial Activity
Research has shown that triazole derivatives can possess significant antimicrobial properties. For instance:
- Study Findings : A study evaluating various triazole derivatives demonstrated that compounds similar to ethyl 1-methyl-5-oxo exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit cell proliferation:
- Case Study : A derivative similar to ethyl 1-methyl showed effective inhibition of microtubule assembly at concentrations around 20 μM and induced apoptosis in breast cancer cell lines .
3. Anti-inflammatory Effects
Some studies indicate that triazoles can exhibit anti-inflammatory properties:
- Mechanism : The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Detailed Research Findings
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anticancer | Induces apoptosis in MDA-MB-231 cells | |
| Anti-inflammatory | Inhibits COX enzymes |
Synthesis Methods
The synthesis of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate typically involves:
- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.
- Cyclization : Formation of the triazole ring through cyclization reactions under acidic or basic conditions.
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
Case Study 1: Anticancer Activity
A recent study synthesized a series of triazole derivatives and tested their effects on various cancer cell lines:
- Results : Compounds demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar ranges .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial efficacy of newly synthesized triazoles:
Q & A
Q. What experimental methods are recommended for the structural elucidation of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate?
Methodological Answer: Structural elucidation typically involves single-crystal X-ray diffraction (SC-XRD) paired with refinement using programs like SHELXL . For visualization, ORTEP-III is employed to generate anisotropic displacement ellipsoid diagrams . Complementary techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments (e.g., distinguishing ester carbonyls from triazole ring protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer: Optimization involves systematic variation of:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency .
- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole ring formation .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 25°C for esterification) minimizes side reactions .
Post-synthesis, HPLC with C18 columns and gradient elution ensures purity (>95%) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer: Contradictions arise from assay variability or structural promiscuity. To address this:
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Structural Analog Comparison : Substitute the ethyl or methyl groups with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding .
- Metabolite Profiling : Use LC-MS to identify degradation products that may exhibit off-target effects .
Q. What computational strategies predict the reactivity of this compound in novel chemical reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous vs. organic media to assess ester hydrolysis kinetics .
- Docking Studies : Screen against protein databases (e.g., PDB) to identify potential biological targets (e.g., fungal CYP51 for antifungal activity) .
Q. How can mechanistic studies clarify its role in drug discovery pipelines?
Methodological Answer:
- In Vitro Assays : Measure inhibition of enzymatic targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
- Isotopic Labeling : Use ¹³C-labeled esters to track metabolic pathways via NMR .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified triazole substituents and correlate with bioactivity .
Q. What strategies mitigate challenges in crystallographic data refinement for this compound?
Methodological Answer: Common issues include twinning or disorder :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
